Fosamprenavir

HIV-1 Antiretroviral Therapy Clinical Trial

Why choose Fosamprenavir (CAS 226700-79-4) for your antiretroviral formulary or R&D pipeline? This phosphate ester prodrug of amprenavir delivers quantifiable clinical and logistical advantages that directly impact procurement decisions. Its absorption is NOT significantly affected by food, unlike amprenavir (which shows a 23% bioavailability drop with high-fat meals). In the KLEAN and ALERT trials, fosamprenavir/ritonavir demonstrated virologic efficacy non-inferior to lopinavir/ritonavir, with a significantly lower incidence of grade 2-4 adverse events, particularly hyperbilirubinemia, compared to atazanavir/ritonavir. Furthermore, its low barrier to resistance emergence helps preserve later-generation PIs like darunavir for salvage therapy—a critical stewardship advantage. Procure fosamprenavir in ≥98% purity for programs prioritizing predictable pharmacokinetics, patient tolerability, and long-term treatment sustainability.

Molecular Formula C25H36N3O9PS
Molecular Weight 585.6 g/mol
CAS No. 226700-79-4
Cat. No. B192916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosamprenavir
CAS226700-79-4
Synonyms[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate;  3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester;  fosamprenavir;  226700-81-8 (calcium) GW 433908;  GW-433908;  GW-908
Molecular FormulaC25H36N3O9PS
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
InChIInChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
InChIKeyMLBVMOWEQCZNCC-OEMFJLHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWhite to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/
6.85e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fosamprenavir (CAS 226700-79-4): Clinical and Pharmacological Baseline for HIV-1 Protease Inhibitor Selection


Fosamprenavir (FPV, CAS 226700-79-4), also known as GW433908, is the phosphate ester prodrug of the HIV-1 protease inhibitor (PI) amprenavir (APV) [1]. It was developed to overcome the high pill burden and excipient-related tolerability issues associated with the original amprenavir soft-gelatin capsule formulation [2]. Following oral administration, FPV is rapidly and extensively hydrolyzed to the active moiety amprenavir by cellular phosphatases in the gut epithelium, achieving quantifiable plasma amprenavir concentrations within 15 minutes and peak levels at 1.5-2 hours post-dose [1]. FPV is indicated for the treatment of HIV-1 infection in combination with other antiretroviral agents and is available in both boosted (with low-dose ritonavir) and unboosted regimens [3].

Why Fosamprenavir Cannot Be Substituted with Amprenavir or Other Protease Inhibitors Without Consequence


While fosamprenavir and its active metabolite amprenavir share the same antiviral mechanism, direct substitution is clinically inadvisable due to quantifiable differences in pharmacokinetic behavior, pill burden, and resistance profiles. The prodrug fosamprenavir demonstrates superior oral bioavailability and, critically, its absorption is not significantly affected by food intake, whereas amprenavir capsules exhibit a 23% decrease in bioavailability and a 46% reduction in Cmax when taken with a high-fat meal [1]. Furthermore, compared to other second-generation PIs like atazanavir, fosamprenavir is associated with a markedly lower incidence of specific treatment-related toxicities, such as hyperbilirubinemia [2]. Therefore, therapeutic interchange based on class alone is not supported by evidence and would compromise predictable pharmacokinetics and tolerability.

Quantitative Differentiation of Fosamprenavir from Key HIV-1 Protease Inhibitor Comparators


Head-to-Head Virologic Efficacy of Boosted Fosamprenavir vs. Boosted Lopinavir (KLEAN Study)

In the randomized, open-label, non-inferiority KLEAN study, ritonavir-boosted fosamprenavir (FPV/r 700mg/100mg BID) was compared directly to ritonavir-boosted lopinavir (LPV/r 400mg/100mg BID) in antiretroviral-naïve patients. At the primary 48-week endpoint, 73% of patients in the FPV/r arm achieved a viral load <400 copies/mL, compared to 71% in the LPV/r arm, demonstrating non-inferiority [1]. This equivalence in virologic suppression was sustained through 144 weeks, with 73% of patients in the FPV/r arm maintaining an HIV-1 RNA <50 copies/mL, compared to 60% in the LPV/r arm [2].

HIV-1 Antiretroviral Therapy Clinical Trial Protease Inhibitor

Comparative Tolerability: Fosamprenavir vs. Atazanavir Regarding Hyperbilirubinemia (ALERT Study)

The 48-week ALERT study compared once-daily ritonavir-boosted fosamprenavir (FPV/r100 1400mg/100mg) to once-daily ritonavir-boosted atazanavir (ATV/r100 300mg/100mg). While virologic efficacy was similar between the two arms (median HIV-1 RNA change: FPV/r100 -3.1 log10 copies/mL vs. ATV/r100 -3.3 log10 copies/mL; p=0.398), there was a stark difference in the incidence of treatment-related grade 2-4 adverse events [1]. Patients treated with FPV/r100 experienced significantly fewer such events, with an incidence of 15%, compared to 57% in the ATV/r100 arm. This difference was driven almost entirely by ATV-related hyperbilirubinemia [1].

HIV-1 Adverse Events Hyperbilirubinemia Tolerability Protease Inhibitor

Superior Virologic Suppression and Lower Failure Rate vs. Nelfinavir (NEAT Study)

The NEAT study directly compared unboosted fosamprenavir (1400mg BID) to nelfinavir (1250mg BID) in treatment-naïve patients. The fosamprenavir arm demonstrated a superior virologic response, with a greater proportion of patients achieving HIV-1 RNA levels <400 copies/mL [1]. Furthermore, the rate of virological failure was significantly lower with fosamprenavir. Across two large trials (NEAT and SOLO), virological failure rates were at least twice as high with nelfinavir-based regimens compared to those containing fosamprenavir [2].

HIV-1 Virologic Failure Comparative Efficacy Protease Inhibitor Clinical Trial

Resistance Profile and Low Cross-Resistance to Other Protease Inhibitors

A meta-analysis of three major clinical trials (NEAT, SOLO, and KLEAN) involving 922 ART-naïve patients on fosamprenavir-containing regimens revealed a low incidence of emergent resistance. Fosamprenavir-associated resistance mutations were detected in only 5 of 74 (6.8%) patients meeting virologic failure criteria, with 4 of these 5 occurring in patients receiving unboosted fosamprenavir [1]. Crucially, in this analysis, no virus from patients failing boosted fosamprenavir (FPV/r) exhibited reduced phenotypic susceptibility to fosamprenavir [1]. Furthermore, cross-resistance to other PIs was minimal; among the five patients with FPV-associated mutations, reduced susceptibility was observed for lopinavir, saquinavir, nelfinavir, atazanavir, and indinavir in 0, 0, 2, 0, and 1 subject, respectively [1]. A separate study found that in PI-naïve patients failing fosamprenavir, the risk of developing resistance to the potent second-generation PI darunavir is very low (only 1 patient in the cohort), except for those with >6 months of ongoing viral replication on a failing regimen [2].

HIV-1 Drug Resistance Genotypic Resistance Mutations Cross-Resistance

Pharmacokinetic Advantage: Superior Food-Independent Absorption Compared to Amprenavir

The prodrug design of fosamprenavir confers a significant pharmacokinetic advantage over its active metabolite, amprenavir. While the absorption of amprenavir from the original capsule formulation is significantly impaired by food (23% decrease in bioavailability and 46% reduction in Cmax with a high-fat meal) [1], the absorption of fosamprenavir from the tablet formulation is unaffected by food intake [1]. This allows fosamprenavir tablets to be administered without regard to meals, simplifying dosing schedules. Furthermore, fosamprenavir achieves a higher pill burden efficiency, with a single 1400mg dose achieving a peak plasma amprenavir concentration of approximately 4.82 μg/mL, which can be increased to 7.93 μg/mL when co-administered with ritonavir [2].

Pharmacokinetics Bioavailability Food Effect Prodrug Drug Absorption

Evidence-Based Application Scenarios for Fosamprenavir in HIV-1 Research and Clinical Procurement


First-Line Therapy in Treatment-Naïve Patients with Comparable Efficacy to Lopinavir and Superior Tolerability to Atazanavir

Based on the KLEAN and ALERT studies, fosamprenavir/ritonavir is an ideal candidate for procurement in first-line antiretroviral formularies. It offers virologic efficacy non-inferior to lopinavir/ritonavir [1] but with a significantly lower incidence of grade 2-4 adverse events, specifically hyperbilirubinemia, compared to atazanavir/ritonavir [2]. This evidence supports its use as a preferred or alternative PI in initial treatment guidelines, where tolerability is a primary concern.

Preservation of Future Treatment Options Due to Favorable Resistance Profile

Given the low rate of emergent resistance mutations and minimal cross-resistance to other PIs, particularly darunavir [3][4], fosamprenavir is a strategic choice for early-line treatment. This scenario is crucial for long-term patient management, as it helps preserve the activity of more potent, later-generation PIs like darunavir for salvage therapy. Procurement for public health programs prioritizing long-term, sustainable treatment algorithms would strongly favor this profile.

Simplified Dosing in Adherence-Challenged Populations

The lack of food effect on fosamprenavir tablet absorption [5] makes it particularly suitable for patient populations where strict dietary adherence is a barrier to effective treatment. This pharmacokinetic characteristic allows for greater flexibility and predictability in drug exposure, supporting the procurement of fosamprenavir for programs targeting populations with unstable food access or those who prefer once-daily dosing (in boosted form).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosamprenavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.